(1S)-1-(1-benzofuran-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-1-(benzofuran-3-yl)ethanol” is a heterocyclic organic compound . It belongs to the class of benzofuran compounds which are ubiquitous in nature . The molecular formula of this compound is C10H10O2 and it has a molecular weight of 162.19 .
Synthesis Analysis
Benzofuran compounds can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “(S)-1-(benzofuran-3-yl)ethanol” consists of a benzofuran ring as a core . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds have been utilized in the development of novel scaffold compounds of benzothiophene and benzofuran which have been used as anticancer agents . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Biocatalytic Synthesis
A study demonstrated the utilization of Lactobacillus paracasei BD87E6 as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol, achieving an enantiomeric excess (ee) higher than 99.9% under optimized conditions. This process represents a green, scalable method for producing enantiopure (S)-1-(benzofuran-2-yl)ethanol, highlighting its significance as a chiral building block in drug synthesis (Şahin, 2019).
Kinetic Resolution and Enantiomer Selective Reactions
Another study focused on the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols through lipase-catalyzed enantiomer selective acylation. This process yielded highly enantiopure forms of (S)-1-(benzofuran-2-yl)ethanols, demonstrating the effectiveness of enzymatic methods in resolving chiral alcohols and producing compounds with potential application in pharmaceuticals (Paizs et al., 2003).
Cytotoxic Lignans Research
Research on Styrax camporum extracted two benzofuran lignans, egonol and homoegonol, showing cytotoxic activities against various carcinoma cell lines. These findings indicate the potential use of benzofuran derivatives in cancer therapy, underlying the importance of (S)-1-(benzofuran-3-yl)ethanol derivatives in medicinal chemistry (Teles et al., 2005).
Biotransformation and Enantioselective Processes
A study using Polyversum antifungal agent containing Pythium oligandrum for the biotransformation of benzofuranyl-methyl ketone derivatives produced secondary alcohols with excellent enantiomeric purity. This approach offers an eco-friendly, cost-effective alternative for synthesizing optically pure benzofuran derivatives, relevant for pharmaceutical applications (Kołodziejska et al., 2019).
Cognitive Enhancing Agents
Investigations into cognitive enhancing agents revealed that certain 2-(2-aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including benzofuran, possess significant antiamnestic (AA) and antihypoxic (AH) activities. These findings suggest the utility of benzofuran derivatives in developing therapeutic agents for cognitive impairments (Ono et al., 1995).
Mechanism of Action
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on exploring the diverse pharmacological activities of benzofuran derivatives and their potential applications as drugs .
Properties
IUPAC Name |
(1S)-1-(1-benzofuran-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNKLINDNOOQJ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=COC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.